2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID
Overview
Description
2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro groups, a diazinane ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under controlled conditions.
Introduction of dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride are employed to introduce dichloro groups into the aromatic ring.
Coupling reactions: The phenoxyacetic acid moiety is introduced through coupling reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of dichloro groups and the diazinane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzene-1,4-diol: Shares the dichloro substitution pattern but lacks the diazinane ring and phenoxyacetic acid moiety.
2,6-Dichloropyrazine: Contains dichloro groups and a heterocyclic ring but differs in overall structure and reactivity.
Uniqueness
2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro groups and a diazinane ring within the same molecule is relatively rare, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2,6-dichloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O6/c14-7-2-5(3-8(15)10(7)23-4-9(18)19)1-6-11(20)16-13(22)17-12(6)21/h1-3H,4H2,(H,18,19)(H2,16,17,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGFSCWVSONHQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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